N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Chemical Biology Drug Discovery Chemical Probes

High-throughput screening collections often lack underexplored chemotypes, limiting discovery potential. This single, well-characterized oxalamide addresses that gap. - Novel Scaffold: Adds an unexplored N,N'-disubstituted ethanediamide to your screening library, with no reported bioactivity-ideal for unbiased HTS campaigns. - SAR-Ready: Two chemically distinct terminal groups provide independent vectors for systematic analog generation, accelerating hit-to-lead exploration. - Computational Asset: Serves as a 'negative data' query molecule for validating in silico target-prediction algorithms and docking workflows. Supplied with ≥95% purity (HPLC), ensuring reproducibility from screen to SAR.

Molecular Formula C17H22N4O4
Molecular Weight 346.387
CAS No. 899748-66-4
Cat. No. B2913754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
CAS899748-66-4
Molecular FormulaC17H22N4O4
Molecular Weight346.387
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O
InChIInChI=1S/C17H22N4O4/c1-12(22)19-13-5-7-14(8-6-13)20-17(25)16(24)18-9-3-11-21-10-2-4-15(21)23/h5-8H,2-4,9-11H2,1H3,(H,18,24)(H,19,22)(H,20,25)
InChIKeyOFTBGNLZEAHMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

CAS 899748-66-4: Structural Identity and Comparator Landscape


The compound N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide (CAS 899748-66-4, molecular formula C₁₇H₂₂N₄O₄, MW 346.39 g/mol) is a fully synthetic, small-molecule oxalamide (ethanediamide) derivative. Its structure comprises a central oxalamide core unsymmetrically substituted with a 4-acetamidophenyl group on one amide nitrogen and a flexible 3-(2-oxopyrrolidin-1-yl)propyl chain on the other . This specific substitution pattern places it within a broad structural class of N,N'-disubstituted ethanediamides. An exhaustive search of the primary medicinal chemistry literature and patent databases (conducted April 2026) returned no peer-reviewed studies, bioactivity annotations in authoritative databases (PubChem, ChEMBL, BindingDB), or specific patent exemplifications detailing the biological activity, potency, or selectivity profile of this exact compound. The available information is limited to its chemical identity and listing within general screening compound vendor catalogs. Consequently, no quantitative, comparator-based evidence for differential scientific selection or procurement currently exists in the public domain.

Generic Substitution Risks for Oxalamide Analogs


N,N'-Disubstituted ethanediamides (oxalamides) are a therapeutically diverse scaffold class with reported activity against targets as varied as serine proteases (e.g., Factor Xa), histone deacetylases (HDACs), and various kinases [1]. The specific spatial arrangement and electronic character of the terminal substituents—in this case, the 4-acetamidophenyl group versus the 2-oxopyrrolidin-1-yl-propyl chain—are critical determinants of molecular recognition. Even minor isosteric alterations can profoundly shift a compound's selectivity and potency profile, as demonstrated in structure-activity relationship (SAR) studies of related oxalamide-based Factor Xa inhibitors where subtle modifications led to changes in inhibitory activity exceeding 100-fold [2]. Therefore, in the absence of direct experimental data, a structurally related ethanediamide analog with a similar but different substitution pattern cannot be assumed to be a functional equivalent, and generic substitution without quantitative evidence carries a high risk of experimental failure.

Quantitative Evidence Summary for CAS 899748-66-4


No Public Biological Activity Data

As of April 30, 2026, a comprehensive multi-database search (PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, SureChEMBL, WIPO PATENTSCOPE) using the compound's CAS number, IUPAC name, canonical SMILES, and InChI Key (OFTBGNLZEAHMKZ-UHFFFAOYSA-N) returned zero hits containing quantitative biological activity data for N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide. The concept of 'differentiation' requires a quantitative baseline and comparator data, neither of which exist in the public domain for this entity. Potential sources of non-public data (e.g., corporate screening databases, third-party CRO assay records) are inaccessible for verification. Therefore, a meaningful evidence guide cannot be constructed, and any claim of quantitative differentiation over a specific analog would be purely speculative.

Chemical Biology Drug Discovery Chemical Probes

Application Scenarios for CAS 899748-66-4


HTS Library Expansion for Novel Chemotypes

The compound's undisclosed bioactivity makes it suitable for inclusion in a diversity-oriented screening library. Its procurement adds a novel, unexplored N,N'-disubstituted ethanediamide scaffold to a screening collection, potentially uncovering new biological starting points in an unbiased, cell-based or biochemical HTS campaign.

Scaffold for SAR Exploration

For medicinal chemistry groups interested in the underexplored oxalamide chemical space, this compound can serve as a central scaffold for parallel synthesis or iterative analog generation. The two chemically distinct terminal groups provide two independent vectors for systematic chemical modification to establish a SAR around a novel biological target of interest.

Virtual Screening and Docking Studies

The well-defined, single chemical structure is valuable for computational chemistry. It can be used as a query molecule in virtual screening campaigns against a panel of therapeutic targets, where its 'negative' data status (no known bioactivity) is an asset for validating new in silico target-prediction algorithms and testing docking workflows.

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